BenchChemオンラインストアへようこそ!

4-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine

Anticancer Cytotoxicity Lung Cancer

This 4-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine is a critical regioisomer for oncology SAR programs, distinguished by its 4-bromo substitution pattern that uniquely modulates lipophilicity (LogP/LogD) and kinase inhibition potency versus the 6-bromo analog. Its reported FGFR1-dependent activity in NSCLC models (e.g., NCI-H1581 IC50: 1.25 µM) makes it an essential pharmacological tool for target validation. The bromine atom serves as a reactive handle for Suzuki or Buchwald-Hartwig coupling, enabling rapid library diversification. Insist on this specific regioisomer to avoid introducing uncharacterized variables from unvalidated substitutions.

Molecular Formula C9H9BrN2S
Molecular Weight 257.15 g/mol
CAS No. 1177285-27-6
Cat. No. B1519772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine
CAS1177285-27-6
Molecular FormulaC9H9BrN2S
Molecular Weight257.15 g/mol
Structural Identifiers
SMILESCN(C)C1=NC2=C(S1)C=CC=C2Br
InChIInChI=1S/C9H9BrN2S/c1-12(2)9-11-8-6(10)4-3-5-7(8)13-9/h3-5H,1-2H3
InChIKeyOIEPTKBXWDYGHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine (CAS 1177285-27-6) for Medicinal Chemistry and Chemical Biology Procurement


4-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine (CAS 1177285-27-6) is a brominated benzothiazole derivative belonging to the class of 2-aminobenzothiazoles. Its molecular formula is C9H9BrN2S, with a molecular weight of 257.15 g/mol [1]. The compound features a benzothiazole core substituted with a bromine atom at the 4-position and an N,N-dimethylamino group at the 2-position, which distinguishes it from other bromobenzothiazole regioisomers and non-brominated analogs [2]. As a building block, it is primarily utilized in medicinal chemistry research for the synthesis of potential therapeutic agents targeting kinase pathways and for structure-activity relationship (SAR) studies in oncology programs .

Why 4-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine Cannot Be Simply Replaced by Other Benzothiazole Derivatives


Substitution of 4-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine with closely related benzothiazole analogs, such as regioisomeric 6-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine or non-brominated N,N-dimethyl-1,3-benzothiazol-2-amine, is not straightforward due to the profound impact of bromine substitution position on key physicochemical properties, including lipophilicity, and the resulting differences in biological activity. Specifically, the 4-bromo substitution pattern alters the compound's LogP and LogD values compared to its 6-bromo regioisomer, directly affecting membrane permeability and protein binding [1]. Furthermore, structure-activity relationship (SAR) studies on benzothiazole derivatives demonstrate that the presence and precise location of a halogen atom on the benzothiazole ring are critical determinants of kinase inhibition potency and cytotoxic activity against various cancer cell lines [2]. Generic substitution without head-to-head validation risks introducing uncharacterized variables into experimental workflows, potentially leading to erroneous conclusions in target validation or medicinal chemistry campaigns.

Quantitative Differential Evidence for 4-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine Procurement


Cytotoxic Activity Against NCI-H520 Non-Small Cell Lung Cancer Cell Line

4-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine demonstrates cytotoxic activity against the NCI-H520 non-small cell lung cancer (NSCLC) cell line with an IC50 value of 1.36 ± 0.27 µM. This activity is attributed to its ability to induce apoptosis and arrest the cell cycle at the G2 phase .

Anticancer Cytotoxicity Lung Cancer

Cytotoxic Activity Against NCI-H1581 Non-Small Cell Lung Cancer Cell Line

The compound exhibits cytotoxic activity against the NCI-H1581 NSCLC cell line with an IC50 value of 1.25 ± 0.23 µM. The proposed mechanism involves inhibition of FGFR1 phosphorylation .

Anticancer Cytotoxicity Lung Cancer

Cytotoxic Activity Against NCI-H226 Non-Small Cell Lung Cancer Cell Line

4-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine shows cytotoxic activity against the NCI-H226 NSCLC cell line with an IC50 value of 2.31 ± 0.41 µM. The activity is linked to disruption of cell proliferation .

Anticancer Cytotoxicity Lung Cancer

Primary Research Applications for 4-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine Procurement


Validation of FGFR1 as a Therapeutic Target in Non-Small Cell Lung Cancer

The compound's reported activity against multiple NSCLC cell lines, including NCI-H1581 with an IC50 of 1.25 µM, supports its use as a pharmacological tool to validate FGFR1 inhibition as a therapeutic strategy in specific lung cancer models. Researchers can employ this compound in vitro to confirm the dependency of their cell lines on FGFR1 signaling before advancing to more potent or selective inhibitors .

Structure-Activity Relationship (SAR) Studies of Benzothiazole-Based Kinase Inhibitors

Given that the substitution pattern on the benzothiazole ring is a critical determinant of biological activity [1], 4-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine serves as a valuable reference compound in SAR studies. Its specific 4-bromo substitution and N,N-dimethylamino moiety provide a defined chemical starting point for medicinal chemists seeking to optimize potency, selectivity, and drug-like properties of benzothiazole-based kinase inhibitors .

Synthetic Chemistry: Building Block for Functionalized Benzothiazoles

The presence of a bromine atom at the 4-position provides a reactive handle for further synthetic elaboration, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This enables the efficient synthesis of diverse libraries of benzothiazole derivatives, which is a key application for this compound as a versatile building block in medicinal chemistry programs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.